molecular formula C19H14ClNO2 B12666200 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- CAS No. 108664-48-8

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-

Cat. No.: B12666200
CAS No.: 108664-48-8
M. Wt: 323.8 g/mol
InChI Key: OSIKWOZVGVIBBT-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The addition of a 4-chlorobenzoyl group and a propenyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product with good yield . The reaction conditions are mild, and the procedure is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or propenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound’s quinolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the 4-chlorobenzoyl group may enhance its binding affinity to certain targets, while the propenyl group can influence its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to its specific combination of functional groups and the quinolinone core

Properties

CAS No.

108664-48-8

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

1-[2-(4-chlorobenzoyl)prop-2-enyl]quinolin-2-one

InChI

InChI=1S/C19H14ClNO2/c1-13(19(23)15-6-9-16(20)10-7-15)12-21-17-5-3-2-4-14(17)8-11-18(21)22/h2-11H,1,12H2

InChI Key

OSIKWOZVGVIBBT-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C(=O)C=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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